molecular formula C15H13BrO B6287717 2-Bromo-2',6'-dimethylbenzophenone CAS No. 2737207-03-1

2-Bromo-2',6'-dimethylbenzophenone

Cat. No.: B6287717
CAS No.: 2737207-03-1
M. Wt: 289.17 g/mol
InChI Key: OBHQFTBENYKOFG-UHFFFAOYSA-N
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Description

2-Bromo-2’,6’-dimethylbenzophenone is an organic compound belonging to the class of benzophenones. It is characterized by the presence of a bromine atom and two methyl groups attached to the benzene ring. This compound has gained significant attention due to its unique structural and physicochemical properties, making it valuable in various fields such as pharmaceuticals, plastics, and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2’,6’-dimethylbenzophenone typically involves the bromination of 2’,6’-dimethylbenzophenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions usually involve refluxing the reactants in an organic solvent such as chloroform or carbon tetrachloride.

Industrial Production Methods

In industrial settings, the production of 2-Bromo-2’,6’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’,6’-dimethylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: The major products include substituted benzophenones with various functional groups.

    Reduction Reactions: The primary product is 2-Bromo-2’,6’-dimethylbenzhydrol.

    Oxidation Reactions: The major products are 2-Bromo-2’,6’-dimethylbenzoic acid and 2-Bromo-2’,6’-dimethylbenzaldehyde.

Scientific Research Applications

2-Bromo-2’,6’-dimethylbenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: 2-Bromo-2’,6’-dimethylbenzophenone is used in the production of polymers and plastics.

Mechanism of Action

The mechanism of action of 2-Bromo-2’,6’-dimethylbenzophenone involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved include the formation of adducts with amino acid residues and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4’,6’-dimethylbenzophenone
  • 2-Bromo-2’,4’-dimethylbenzophenone
  • 2-Chloro-2’,6’-dimethylbenzophenone

Uniqueness

2-Bromo-2’,6’-dimethylbenzophenone is unique due to the specific positioning of the bromine atom and methyl groups. This arrangement imparts distinct physicochemical properties, such as increased lipophilicity and reactivity, compared to its analogs. The compound’s unique structure also allows for selective interactions with biological targets, making it valuable in various research applications.

Properties

IUPAC Name

(2-bromophenyl)-(2,6-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-10-6-5-7-11(2)14(10)15(17)12-8-3-4-9-13(12)16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHQFTBENYKOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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